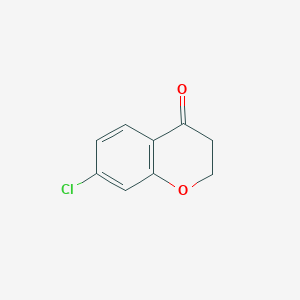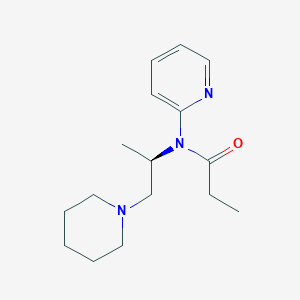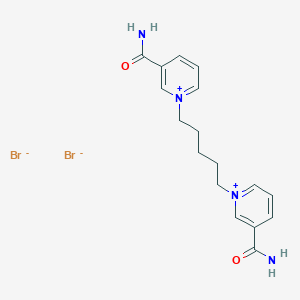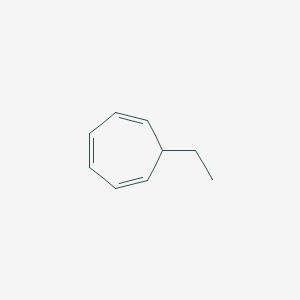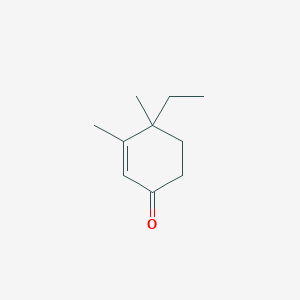
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one, also known as EDT or ethyl diatone, is a chemical compound commonly used in scientific research. It is a yellow liquid with a fruity odor and is primarily used in the fragrance and flavor industry. However, EDT also has applications in the field of biochemistry and physiology, making it an important compound for scientific research.
Mecanismo De Acción
The exact mechanism of action of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one is not well understood. However, it is believed to interact with specific receptors in the body, leading to the activation of various signaling pathways. This can result in changes in cellular function and physiology.
Efectos Bioquímicos Y Fisiológicos
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. Furthermore, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has been found to have neuroprotective effects, which can help protect the brain from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one in lab experiments is its low toxicity. It is considered to be a relatively safe compound, which makes it a popular choice in scientific research. Additionally, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one has a long shelf life, which makes it easy to store and use in experiments. However, one limitation of using 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one is its limited solubility in water. This can make it difficult to use in certain experiments that require water-based solutions.
Direcciones Futuras
There are several future directions for research involving 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one. One area of interest is its potential as a therapeutic agent. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a promising candidate for the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one and its effects on cellular function and physiology.
Métodos De Síntesis
The synthesis of 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one involves the reaction between 3,4-dimethyl-2-cyclohexen-1-one and ethyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction yields 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one as the major product, which can be purified by distillation.
Aplicaciones Científicas De Investigación
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one is commonly used in scientific research as a flavor and fragrance agent. It has a fruity odor, which makes it a popular choice in the food and beverage industry. However, 4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one also has several applications in the field of biochemistry and physiology.
Propiedades
Número CAS |
17622-46-7 |
|---|---|
Nombre del producto |
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
4-ethyl-3,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-4-10(3)6-5-9(11)7-8(10)2/h7H,4-6H2,1-3H3 |
Clave InChI |
LVBPXRKIGDMCEV-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(=O)C=C1C)C |
SMILES canónico |
CCC1(CCC(=O)C=C1C)C |
Sinónimos |
4-Ethyl-3,4-dimethyl-2-cyclohexen-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



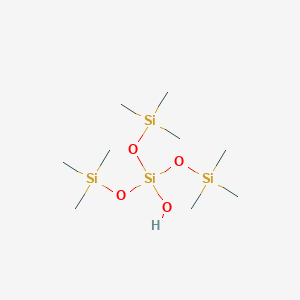

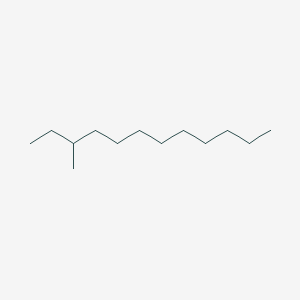
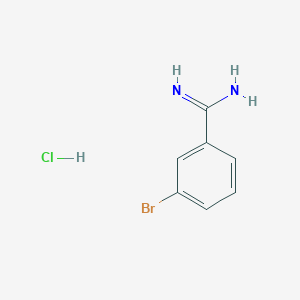
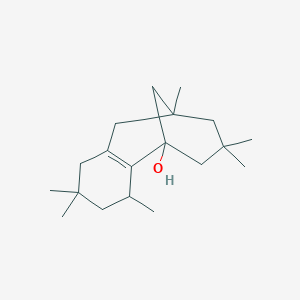
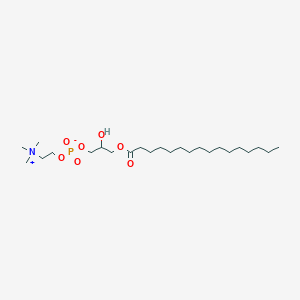
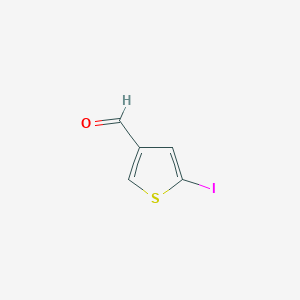
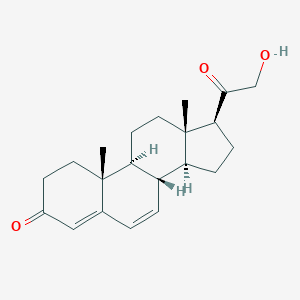
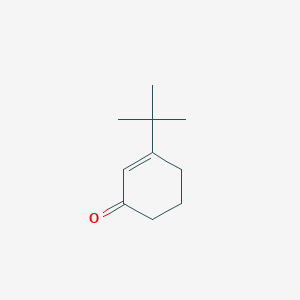
![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)
